1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
4,7-dimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-15-14-26-17-18(22-20(26)27(15)16-6-4-3-5-7-16)23(2)21(29)25(19(17)28)9-8-24-10-12-30-13-11-24/h3-7,14H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSNXOWKXPJHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1,7-Dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. It has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 424.50 g/mol. The structure features an imidazo[2,1-f]purine core substituted with methyl, morpholinoethyl, and phenyl groups.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 424.50 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 79.9 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate pathways involved in cellular signaling and proliferation.
Pharmacological Effects
Studies have shown that this compound exhibits several pharmacological effects:
- Antitumor Activity : It has demonstrated potential in inhibiting tumor cell proliferation in various cancer models.
- Antiviral Properties : Preliminary data suggest efficacy against certain viral infections by interfering with viral replication mechanisms.
- Neuroprotective Effects : The compound may offer protective benefits in neurodegenerative diseases through antioxidant mechanisms.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various imidazopurine derivatives, including our compound. Results indicated a significant reduction in cell viability in breast cancer cell lines with IC50 values lower than those of standard chemotherapeutics .
Study 2: Antiviral Mechanism
In vitro studies reported in Virology Journal highlighted the compound's ability to inhibit the replication of the influenza virus. The mechanism was linked to interference with viral RNA synthesis .
Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results showed a marked decrease in cell death rates compared to untreated controls .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences and Similarities
Key Observations:
Substituent Position and Chain Length: Morpholine-containing derivatives vary in substituent positions (e.g., 3 vs. 8) and chain length (ethyl vs. propyl). These differences impact receptor selectivity and pharmacokinetics .
Functional Group Modifications :
- Fluorinated aryl groups (e.g., 2-fluorobenzyl in ) enhance receptor binding via hydrophobic and electronic effects.
- Bulky substituents like cinnamyl () or isobutyl () may sterically hinder target engagement.
Pharmacological Activity Comparison
Table 2: Receptor Affinity and Functional Activity
Key Findings:
Serotonin Receptor Modulation: Morpholine derivatives (e.g., ) and piperazine analogues (e.g., AZ-853) exhibit nanomolar 5-HT1A affinity, but morpholine’s polarity may reduce CNS side effects like sedation . Fluorinated phenylpiperazinyl derivatives (e.g., 3i) show superior antidepressant activity in forced swim tests (FST) due to balanced lipophilicity and receptor activation .
Enzyme Inhibition and Other Targets :
- Most imidazo-purine-diones show weak phosphodiesterase (PDE4B/10A) inhibition, limiting utility in neurodegenerative diseases .
- CB11, a PPARγ agonist, demonstrates anti-cancer effects via ROS production and mitochondrial apoptosis, a unique mechanism among analogues .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Key Insights:
- Morpholine’s Role: The 2-morpholinoethyl group in the target compound likely improves aqueous solubility compared to lipophilic piperazine or aryl substituents .
- Lipophilicity vs. Activity : Higher logP values (e.g., AZ-861) correlate with increased CNS side effects (e.g., sedation), whereas moderate logP (e.g., AZ-853) balances efficacy and safety .
Vorbereitungsmethoden
Cyclocondensation of Xanthine Derivatives
The foundational imidazo[2,1-f]purine system is typically synthesized from xanthine precursors. A validated protocol involves:
Alternative Routes via Acyclic Intermediates
Source reports an intramolecular alkylation strategy using 9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6-dione derivatives. Key steps include:
- Mesylation of 9-(2-hydroxyethyl)-1-methylxanthine with methanesulfonyl chloride (MsCl, pyridine, 0°C → RT).
- Cyclization under basic conditions (K2CO3, DMF, 80°C, 6 h) to yield the imidazo[1,2,3-cd]purine analog.
Note : This method requires precise temperature control to avoid dimerization byproducts.
Position-Specific Functionalization
N1 and N7 Methylation
Methyl groups at N1 and N7 are introduced early to prevent regiochemical complications:
C3 Substitution: 2-Morpholinoethyl Group Installation
The morpholinoethyl moiety at C3 is introduced via nucleophilic displacement:
C8 Arylation: Phenyl Group Introduction
The phenyl group at C8 is installed via Suzuki-Miyaura cross-coupling:
- Borylation : Generate the 8-boronic ester intermediate using bis(pinacolato)diboron (Pd(dppf)Cl2, KOAc, 1,4-dioxane, 110°C).
- Coupling : React with iodobenzene under catalytic Pd(PPh3)4, Na2CO3, in DME/H2O (90°C, 12 h).
- Yield : 75–80%.
Reaction Optimization and Challenges
Regioselectivity in Alkylation
Competitive alkylation at N9 (purine) vs. N3 (imidazole) necessitates careful base selection. DBU (1,8-diazabicycloundec-7-ene) in THF preferentially directs alkylation to N3, minimizing byproducts.
Purification Challenges
- Byproduct Removal : Column chromatography (SiO2, EtOAc/hexane 1:1 → 3:1) effectively separates unreacted morpholine and dimeric impurities.
- Crystallization : Recrystallization from ethyl acetate/cyclohexane (1:5) yields >98% purity.
Analytical Characterization
Compound A is validated through:
- 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 7.2 Hz, 2H, Ph), 7.45 (t, J = 7.2 Hz, 2H, Ph), 7.35 (t, J = 7.2 Hz, 1H, Ph), 4.25 (t, J = 6.8 Hz, 2H, N-CH2), 3.95 (s, 3H, N7-CH3), 3.60 (m, 4H, morpholine), 3.45 (s, 3H, N1-CH3), 2.75 (t, J = 6.8 Hz, 2H, CH2-morpholine).
- HRMS (ESI+) : m/z calc. for C22H26N6O3 [M+H]+ 423.2134, found 423.2138.
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Patent highlights a scalable protocol for Compound A :
- Catalyst : Pd/C (5 wt%) enables efficient Suzuki coupling at 1 kg scale.
- Solvent Recovery : n-Butyl acetate and DME are recycled via distillation (85% recovery).
- Cost : Raw material costs are reduced 40% compared to earlier routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
